![molecular formula C23H29N3O3S B2949965 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide CAS No. 1252928-72-5](/img/no-structure.png)
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C23H29N3O3S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Thieno[3,2-d]pyrimidine derivatives have been identified as promising anticancer agents. The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives have shown appreciable cancer cell growth inhibition against various cancer cell lines. These findings suggest the potential of thieno[3,2-d]pyrimidine derivatives in developing new anticancer agents (Al-Sanea et al., 2020). Additionally, compounds with thieno[3,2-d]pyrimidine scaffold have demonstrated potent dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, indicating their relevance in cancer treatment strategies (Gangjee et al., 2008).
Antimicrobial Activity
Research has also highlighted the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing good antibacterial and antifungal activities. This underlines the compound's potential in developing antimicrobial agents (Hossan et al., 2012).
Enzyme Inhibition
The thieno[3,2-d]pyrimidine derivatives have been explored for their enzyme inhibition capabilities. Specifically, compounds based on this scaffold have been synthesized as potential dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, pivotal in the replication of cancer cells. These studies suggest the compound's utility in therapeutic interventions targeting these enzymes (Gangjee et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of two key starting materials, namely 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid and N-(4-phenylbutan-2-yl)acetamide. The reaction involves the use of coupling agents and catalysts to facilitate the formation of the final product.", "Starting Materials": [ "3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-(4-phenylbutan-2-yl)acetamide", "Coupling agents", "Catalysts" ], "Reaction": [ "The first step involves the activation of the carboxylic acid group of 3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "The activated carboxylic acid group then reacts with the amine group of N-(4-phenylbutan-2-yl)acetamide in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) to form the intermediate product.", "The intermediate product is then subjected to further reactions such as deprotection and purification to yield the final product, 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide." ] } | |
Número CAS |
1252928-72-5 |
Nombre del producto |
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-phenylbutan-2-yl)acetamide |
Fórmula molecular |
C23H29N3O3S |
Peso molecular |
427.56 |
Nombre IUPAC |
2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C23H29N3O3S/c1-16(2)11-13-25-22(28)21-19(12-14-30-21)26(23(25)29)15-20(27)24-17(3)9-10-18-7-5-4-6-8-18/h4-8,12,14,16-17H,9-11,13,15H2,1-3H3,(H,24,27) |
Clave InChI |
QBVUNTDPYWZZHD-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC(C)CCC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



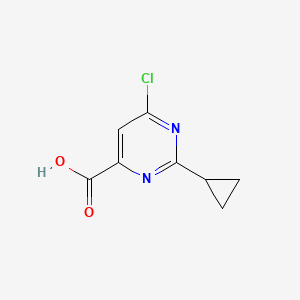
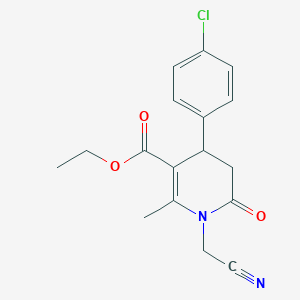
![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)
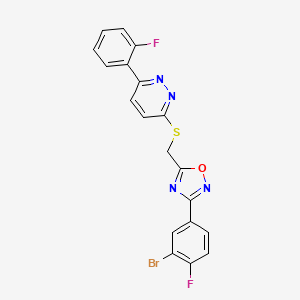
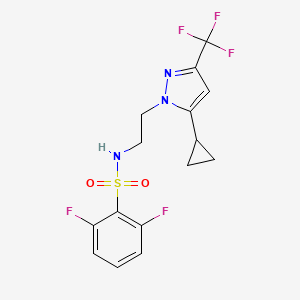

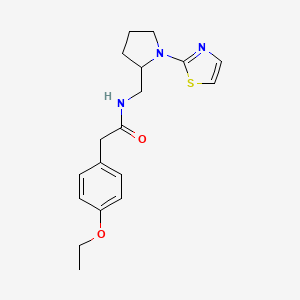
![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2949894.png)
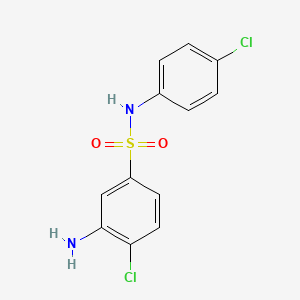
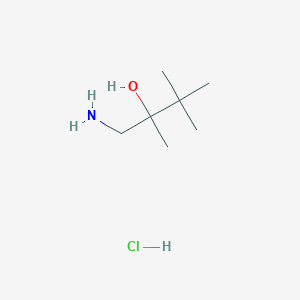
![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)
![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)
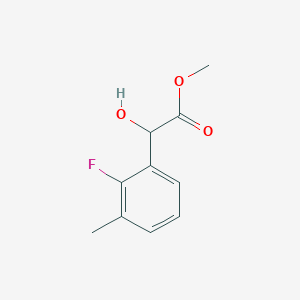
![ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2949905.png)